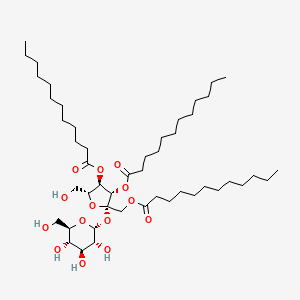

Sucrose trilaurate

Description

Overview of Sucrose (B13894) Esters as Bio-derived Compounds in Contemporary Research

Sucrose esters (SEs) are a class of non-ionic surfactants synthesized from renewable resources, namely sucrose and fatty acids. wikipedia.org As bio-derived compounds, they have garnered significant attention in modern research due to their favorable environmental and biocompatibility profiles. rahn-group.com Structurally, these amphiphilic molecules consist of a hydrophilic sucrose "head" and one or more lipophilic fatty acid "tails". wikipedia.org This composition allows them to reduce interfacial tension between oil and water phases, making them effective emulsifiers. wikipedia.org

Contemporary research highlights sucrose esters as sustainable alternatives to petroleum-based surfactants. rahn-group.com Their biodegradability, low toxicity, and general lack of skin irritation are frequently cited advantages. wikipedia.org These characteristics have led to their widespread investigation and application in diverse fields such as the food, cosmetic, and pharmaceutical industries. wikipedia.orgarxiv.org In scientific inquiry, they are often studied for their ability to form stable emulsions and microemulsions, act as solubilizing agents, and modify the texture and stability of various formulations. chemblink.com

Historical Development of Sucrose Ester Chemistry and its Evolution in Scholarly Inquiry

The academic and commercial journey of sucrose esters began in the late 19th and early 20th centuries. One of the earliest mentions in scientific literature was by Herzfeld in 1880, who described the synthesis of sucrose octaacetate. wikipedia.org This was followed by the work of Hess and Messner in 1921, who synthesized fully substituted esters like sucrose octapalmitate and octastearate. wikipedia.org

A pivotal moment in the evolution of sucrose ester chemistry came in 1952 with a patent for synthesizing these compounds via transesterification. umn.edu This method, which involved reacting sucrose with fatty acid methyl esters in a solvent like dimethylformamide (DMF), became a foundational process for commercial production. cerealsgrains.org Throughout the mid-20th century, research focused on optimizing these solvent-based syntheses. cerealsgrains.org However, concerns about the toxicity of solvents like DMF and the need for extensive purification for food and cosmetic applications drove scholarly inquiry towards more refined and safer production methods. sci-hub.se This led to the development of solvent-free "melt" processes and microemulsion techniques. wikipedia.org More recently, academic research has increasingly focused on "green chemistry" approaches, particularly enzymatic synthesis using lipases. sci-hub.see3s-conferences.org This evolution reflects a broader scientific trend towards sustainable processes that offer high selectivity and minimize environmental impact. sci-hub.se

Rationale for Dedicated Academic Investigation into Sucrose Trilaurate Isomers

The academic focus on this compound, a tri-ester of sucrose and lauric acid, stems from the immense structural complexity and functional diversity inherent in sucrose esters. A sucrose molecule possesses eight hydroxyl groups at different positions, which can be esterified. umn.edu For a tri-substituted ester like this compound, there are 56 potential positional isomers, or regioisomers. umn.educerealsgrains.org

The specific positions of the three laurate chains are not trivial; they profoundly influence the molecule's three-dimensional structure and its resulting physicochemical properties. nih.gov Research has shown that different isomers can exhibit significant variations in their hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), solubility, and stability. nih.gov For example, the distribution of mono-, di-, and tri-esters in a mixture dramatically affects the formulation's properties, with triesters contributing to a lower HLB value and increased lipophilicity. arxiv.orgfoodadditives.net

This isomer-specific functionality is the primary driver for dedicated academic investigation. By isolating and characterizing individual this compound isomers, researchers can understand how the substitution pattern dictates performance. nih.govnih.gov This knowledge is critical for designing tailored surfactants for specific applications, whether it's creating a highly stable water-in-oil emulsion for a cosmetic cream or a specific drug delivery vehicle in pharmaceuticals. ontosight.ai The challenge of separating and identifying these closely related isomers has also spurred advancements in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry. researchgate.netresearchgate.netcsic.es

Interdisciplinary Research Landscape for this compound

The study of this compound is not confined to a single discipline; it spans a wide and varied research landscape, demonstrating its versatility and significance.

Food Science and Technology : In this field, this compound is investigated for its role as a low-HLB emulsifier, stabilizer, and texturizer. ontosight.ai It is particularly useful in creating stable water-in-oil emulsions, such as in margarines and spreads. foodadditives.net

Cosmetics and Dermatology : Research focuses on its use as an emollient, surfactant, and emulsion stabilizer in skincare and haircare products. ontosight.aicir-safety.org Its ability to improve moisture retention and skin barrier function is also an area of study.

Pharmaceutical Sciences : this compound is explored as an excipient in drug delivery systems. Its lipophilic nature makes it a candidate for enhancing the solubility and bioavailability of poorly water-soluble drugs. It is also studied as a potential penetration enhancer for topical drug formulations. cir-safety.org

Polymer and Materials Science : A growing area of research involves incorporating sucrose esters into novel bio-based materials. This compound is studied as a building block for sucrose-based polymers, resins, and adhesives, offering a renewable alternative to petrochemicals. mdpi.comresearchgate.net Studies have also explored its potential as a bio-based plasticizer.

Green and Sustainable Chemistry : A significant portion of academic work is dedicated to the synthesis of this compound. This research emphasizes the development of environmentally benign processes, particularly enzymatic synthesis, which offers high regioselectivity and avoids harsh solvents and conditions. e3s-conferences.orgui.ac.id

This interdisciplinary interest underscores the compound's potential to address challenges in sustainability, material performance, and formulation science across multiple sectors.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 94031-23-9 | chemwhat.comgoogle.com |

| Molecular Formula | C₄₈H₈₈O₁₄ | chemwhat.comgoogle.comnih.gov |

| Molecular Weight | 889.20 g/mol | chemwhat.comthegoodscentscompany.com |

| Primary Function | Emulsifier, Surfactant | ontosight.aithegoodscentscompany.com |

Table 2: Isomer Complexity of Sucrose Esters

This table illustrates the number of possible positional isomers based on the degree of esterification on a single sucrose molecule.

| Degree of Esterification | Name | Number of Possible Isomers | Source(s) |

| 1 | Monoester | 8 | umn.educerealsgrains.org |

| 2 | Diester | 28 | umn.educerealsgrains.org |

| 3 | Triester | 56 | umn.educerealsgrains.org |

| 4 | Tetraester | 70 | umn.educerealsgrains.org |

| 5 | Pentaester | 56 | umn.educerealsgrains.org |

| 6 | Hexaester | 28 | umn.educerealsgrains.org |

| 7 | Heptaester | 8 | umn.educerealsgrains.org |

| 8 | Octaester | 1 | umn.educerealsgrains.org |

Table 3: Hydrophilic-Lipophilic Balance (HLB) by Degree of Esterification

The HLB value indicates the water or oil solubility of a surfactant. The value for sucrose esters is highly dependent on the average number of fatty acid chains.

| Degree of Esterification | Predominant Esters | General HLB Range | Primary Emulsion Type | Source(s) |

| High | Monoesters | 8 - 16 | Oil-in-Water (O/W) | wikipedia.orgrahn-group.comfoodadditives.net |

| Medium | Diesters | 7 - 10 | O/W or W/O | foodadditives.net |

| Low | Triesters | 3 - 7 | Water-in-Oil (W/O) | foodadditives.net |

Properties

CAS No. |

94031-23-9 |

|---|---|

Molecular Formula |

C48H88O14 |

Molecular Weight |

889.2 g/mol |

IUPAC Name |

[(2S,3S,4R,5R)-3,4-di(dodecanoyloxy)-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |

InChI |

InChI=1S/C48H88O14/c1-4-7-10-13-16-19-22-25-28-31-39(51)57-36-48(62-47-44(56)43(55)42(54)37(34-49)58-47)46(60-41(53)33-30-27-24-21-18-15-12-9-6-3)45(38(35-50)61-48)59-40(52)32-29-26-23-20-17-14-11-8-5-2/h37-38,42-47,49-50,54-56H,4-36H2,1-3H3/t37-,38-,42-,43+,44-,45-,46+,47-,48+/m1/s1 |

InChI Key |

NJWPTAJOXLJZHJ-XQAXEFKXSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Sucrose Trilaurate Production and Isomer Control

Chemical Esterification and Transesterification Pathways

Chemical synthesis routes to sucrose (B13894) esters, including sucrose trilaurate, are well-established and can be broadly categorized into esterification and transesterification processes. These methods are often favored for their potential for high-volume production.

Solvent-Mediated Reactions for Sucrose Laurates

The inherent difference in polarity between the hydrophilic sucrose and lipophilic lauric acid necessitates the use of solvents to facilitate their reaction. csic.esnumberanalytics.com Dimethylformamide (DMF) was historically used as a solvent for the transesterification of sucrose with triglycerides. wikipedia.org However, due to its hazardous nature, it has been largely substituted by the less toxic and more economical dimethyl sulfoxide (B87167) (DMSO). wikipedia.org

In a typical solvent-mediated process, sucrose is dissolved in a polar aprotic solvent like DMSO, after which a fatty acid derivative, such as a fatty acid methyl ester, is introduced along with a catalyst. oup.com The reaction mixture is heated to promote transesterification. wikipedia.org Another approach involves creating a microemulsion of a fatty acid methyl ester in an aqueous sucrose solution with the aid of emulsifiers. google.com The water is subsequently removed by vacuum distillation before the addition of a solid catalyst and heating. google.com Propylene glycol has also been utilized as a solvent in a microemulsion process, which is later removed by vacuum distillation. wikipedia.org

A simple procedure for the regioselective acylation of sucrose has been developed using vinyl laurate in DMSO with a basic catalyst. dss.go.th This method, conducted under mild conditions, has shown high yields for sucrose monoesters. dss.go.th

Catalytic Systems in Non-Enzymatic Synthesis (e.g., Base-Catalyzed Processes)

Base catalysts are predominantly used in the chemical synthesis of sucrose esters. core.ac.uk Common catalysts include anhydrous potassium carbonate, sodium methoxide, and disodium (B8443419) hydrogen phosphate (B84403). wikipedia.orggoogle.comdss.go.th The choice of catalyst can influence the reaction rate and the composition of the final product mixture. For instance, in a solvent-free transesterification of sucrose and methyl stearate (B1226849), potassium carbonate was used as the catalyst. ekb.eg In another study, disodium hydrogen phosphate was employed as a catalyst for the transesterification of sucrose with vinyl esters in DMSO. dss.go.th The industrial production of sucrose esters often involves a two-stage process where lauric acid is first converted to methyl laurate using a catalyst like Amberlyst 15, followed by a transesterification reaction with sucrose.

The "transparent emulsion" technology utilizes a microemulsion of a fatty acyl methyl ester in an aqueous sucrose solution, with solid potassium carbonate added as a catalyst after the removal of water. google.com Lewis acids and bases, such as triethylamine, have also been used to catalyze the reaction between sucrose and highly esterified sucrose esters to produce esters with a lower degree of substitution. google.com

Regioselectivity Challenges and By-product Formation in Chemical Routes

A significant challenge in the chemical synthesis of sucrose esters is the lack of regioselectivity due to the eight hydroxyl groups on the sucrose molecule having similar reactivity. dss.go.thresearchgate.net This often leads to a complex mixture of mono-, di-, tri-, and higher esters, as well as various positional isomers. oup.comdss.go.th The chemical process, typically conducted at high temperatures, can also lead to the formation of colored by-products and potential degradation of the sucrose molecule. wikipedia.orgcore.ac.uk

Process Optimization for Enhanced Yield and Purity in Chemical Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired sucrose ester. deskera.com This includes controlling factors such as temperature, pressure, and the molar ratio of reactants. ekb.egdeskera.com For instance, in the synthesis of sucrose monoesters using vinyl esters in DMSO, a molar ratio of sucrose to vinyl ester of 4:1 and mild reaction conditions (40°C and atmospheric pressure) resulted in yields higher than 85% and a high percentage of monoesters. dss.go.th In a two-stage process for producing sucrose monolaurate, the first stage of converting lauric acid to methyl laurate was optimized to achieve a 98 wt% yield with 99% purity at 110°C and a residence time of 5 minutes. researchgate.net

The removal of by-products, such as methanol (B129727) in the transesterification with fatty acid methyl esters, can drive the reaction equilibrium towards the formation of sucrose esters. wikipedia.org Utilizing techniques like vacuum distillation to remove volatile by-products is a common strategy. wikipedia.orggoogle.com Furthermore, the development of solvent-free synthesis methods is being explored as a cost-effective and straightforward approach to improve the efficiency and environmental footprint of sucrose ester production. ekb.egresearchgate.net

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic synthesis offers a more selective and environmentally friendly alternative to chemical methods for producing sucrose esters. core.ac.uk Lipases are the most commonly used enzymes for this purpose, offering high regioselectivity under milder reaction conditions. core.ac.uknih.gov

Identification and Characterization of Lipase (B570770) Biocatalysts (e.g., Candida antarctica, Candida rugosa, Thermomyces lanuginosus)

Several lipases from various microbial sources have been identified and characterized for their potential in sucrose ester synthesis.

Candida antarctica lipase B (CALB) , often in its immobilized form (Novozym 435), is one of the most frequently used biocatalysts. scientific.netjmb.or.kr It has been successfully employed in the transesterification of sucrose with fatty acid esters in non-aqueous media. scientific.net Studies have shown that CALB can be particularly useful for the preparation of 6,6'-di-acylsucrose. core.ac.ukjmb.or.kr The optimal conditions for SFAE (sucrose fatty acid ester) synthesis using Novozym 435 were found to be 45.4°C, a 6.0:1 molar ratio of methyl oleate (B1233923) to sucrose, in acetone, with a reaction time of 24.6 hours, achieving a conversion rate of 49.60%. scientific.net CALB has also been used to synthesize various sugar-laurate esters, including those of glucose, galactose, mannose, maltose, and trehalose. nih.gov

Candida rugosa lipase (CRL) has also been investigated for sucrose ester synthesis. cabidigitallibrary.orgnih.govui.ac.id Immobilized CRL has been shown to have increased specific activity compared to its free form. cabidigitallibrary.org It has been used in the synthesis of sucrose polyesters from fatty acids derived from coconut and palm oil in n-hexane. ui.ac.id The optimal conditions for this reaction were found to be an incubation time of 12-18 hours, a temperature of 30°C, and a high molar ratio of fatty acid to sucrose. ui.ac.id Studies have also explored the use of CRL for the synthesis of lactose (B1674315) caprate esters and fructose (B13574) oleates. nih.gov

Thermomyces lanuginosus lipase (TLL) (formerly Humicola lanuginosa) is another important biocatalyst known for its high regioselectivity in the acylation of sucrose esters. core.ac.ukresearchgate.netresearchgate.net TLL selectively catalyzes the synthesis of 6-O-acylsucrose. core.ac.ukresearchgate.net Immobilized TLL has demonstrated high conversion rates and can be reused for multiple cycles. researchgate.netresearchgate.net In a system using a mixture of 2-methyl-2-butanol (B152257) and DMSO, TLL was found to be very selective towards the formation of 6-O-lauroylsucrose. core.ac.uk The granulated lipase from T. lanuginosus retained over 80% of its initial activity after 20 cycles of 6 hours each. core.ac.uk

The table below summarizes the characteristics of these lipases in sucrose ester synthesis.

| Lipase Source | Common Form | Key Characteristics in Sucrose Ester Synthesis | Reference(s) |

| Candida antarctica | Immobilized (Novozym 435) | Particularly useful for synthesizing 6,6'-di-acylsucrose. | core.ac.uk, scientific.net, jmb.or.kr |

| Candida rugosa | Free and Immobilized | Used for synthesizing sucrose polyesters; activity enhanced by immobilization. | cabidigitallibrary.org, nih.gov, ui.ac.id |

| Thermomyces lanuginosus | Immobilized (Granulated) | Highly regioselective for the synthesis of 6-O-acylsucrose. | core.ac.uk, researchgate.net, researchgate.net |

Reaction Media Engineering for Biocatalysis (e.g., Organic Solvents, Solvent-Free Systems, Ionic Liquids)

The choice of reaction medium is critical in the biocatalytic synthesis of sucrose esters due to the challenge of solubilizing both the highly polar sucrose and the non-polar lipid substrates. mdpi.com

Organic Solvents: A significant hurdle in enzymatic sugar ester synthesis is identifying a solvent system that can dissolve substrates of opposing polarities without deactivating the enzyme. mdpi.commdpi.com To overcome this, solvent mixtures are frequently employed. A common system involves a combination of a hydrophilic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the sucrose, and a more hydrophobic solvent such as 2-methyl-2-butanol (tert-amyl alcohol) to dissolve the fatty acid. researchgate.netresearchgate.netcore.ac.ukcsic.es While DMSO effectively increases sucrose solubility, it can also impact enzyme selectivity and complicate downstream processing. mdpi.com Other solvents like pyridine, while capable of dissolving sucrose, are often detrimental to lipase activity. mdpi.com

Solvent-Free Systems: To enhance the green credentials of the synthesis, reduce costs, and simplify product purification, solvent-free reaction systems are an attractive alternative. nih.govekb.eg These systems typically operate at elevated temperatures (e.g., 100-140°C) to create a melt of the reactants, which can increase the risk of sucrose decomposition (caramelization). nih.govredalyc.org To improve the interaction between the immiscible sucrose and lipid phases in the absence of a solvent, emulsifiers such as potassium palmitate or even a portion of the sucrose ester product itself can be added to the reaction mixture. redalyc.orgresearchgate.net

Ionic Liquids (ILs): Ionic liquids have emerged as promising "designer solvents" for sucrose ester synthesis. sioc-journal.cnfrontiersin.org They are organic salts that are liquid at or near room temperature and can offer high solubility for sugars. frontiersin.orgrsc.org Studies have shown that certain ILs, particularly those based on the imidazolium (B1220033) cation, can enhance not only substrate solubility but also enzymatic activity and regioselectivity. rsc.orgresearchgate.net In some cases, the ionic liquid can function as both a solvent and a catalyst. researchgate.net Despite these advantages, challenges remain, including the potential difficulty in recovering the product from the IL and concerns regarding the cost and environmental impact of some ionic liquids. frontiersin.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are being explored as a more benign and renewable alternative to conventional ionic liquids. frontiersin.orgrsc.org

Optimization of Biocatalytic Reaction Parameters for Esterification

Fine-tuning the reaction conditions is paramount to maximize the yield, productivity, and selectivity of this compound synthesis.

| Parameter | Reactants | Molar Ratio (Sucrose:Acyl Donor) | Catalyst | Reference |

| Optimal Ratio | Glucose : Vinyl Laurate | 1 : 7.63 | Lipase | nih.gov |

| Studied Ratio | Sucrose : Erucic Acid | 1 : 1 | Thermomyces lanuginosus lipase | researchgate.net |

| Studied Ratio | Sucrose : Methyl Palmitate | 1 : 3 (0.2 M : 0.6 M) | Novozym 435 | csic.es |

| Optimal Ratio | Sucrose : Fatty Acid (Palm Oil) | 1 : 64 | Candida rugosa lipase | ui.ac.idui.ac.id |

Enzymatic esterification reactions are typically conducted at mild temperatures, generally between 30°C and 70°C, to ensure enzyme stability and activity. e3s-conferences.org The optimal temperature can vary depending on the specific lipase and reaction medium. For instance, studies have reported optimal temperatures of 50°C for sucrose erucate (B1234575) synthesis and 65-67°C for other sugar esters. researchgate.netnih.govmdpi.com

Reaction times for achieving high conversion can extend from several hours to multiple days. csic.es One study achieved a 90.45% yield of sucrose ester in 10 hours, while another reported an optimal reaction time of 40 hours. researchgate.nete3s-conferences.org Longer reactions, up to 120 hours, have also been documented for the synthesis of sucrose palmitate. csic.es

| Product | Optimal Temperature | Optimal Time | Yield/Productivity | Catalyst | Reference |

| Sucrose Ester | 30°C | 10 h | 90.45% | Candida antarctica | e3s-conferences.orgresearchgate.net |

| Sucrose Erucate | 50°C | 40 h | 55.6% Conversion | Thermomyces lanuginosus | researchgate.net |

| Glucose Laurate | 66.86°C | - | 96.4% Conversion | Lipase | nih.gov |

| Sucrose Palmitate | 60°C | 120 h | 45 g/L | Novozym 435 | csic.es |

| Sucrose Oleate | 65°C | 4 days | 90.0% Ester Content | Rhizomucor miehei / C. antarctica B | mdpi.com |

The concentration of the biocatalyst, or enzyme loading, is a crucial factor that directly impacts the reaction rate. Higher enzyme loading generally leads to faster conversion, but an optimal level must be determined to balance reaction speed with the cost of the enzyme. Reported optimal enzyme loadings vary widely depending on the process, ranging from 0.4% (w/w) of the substrate for Candida antarctica lipase in one system to 10% (w/w) for immobilized Thermomyces lanuginosus lipase in another. researchgate.nete3s-conferences.orgresearchgate.net An enzyme load of 73.33 g/L was used in a system for synthesizing glucose laurate in an ionic liquid. nih.gov The kinetic performance of the enzyme, such as its catalytic constant (kcat), can be influenced by the properties of the reaction medium, including the solvent's hydrophobicity (logP). mdpi.com

Water activity (a_w) is a critical parameter in lipase-catalyzed esterification. uni-pannon.hu Since esterification is a condensation reaction that produces water, the presence of excess water can shift the reaction equilibrium back towards hydrolysis of the ester product. uni-pannon.hutennessee.edu Therefore, maintaining a low water activity environment is essential for achieving high yields. sci-hub.se

It is reported that water activities below 0.2 are often most suitable for sugar ester production. researchgate.net For example, a study on fructose-palmitic acid esterification found that the lowest initial water activity (a_w = 0.07) resulted in the highest conversion yield. researchgate.net Various strategies are employed to control water activity during the reaction, including the addition of desiccants like molecular sieves or silica (B1680970) gel, applying a vacuum, bubbling the mixture with a dry inert gas (e.g., nitrogen), or using pervaporation to selectively remove water. core.ac.ukresearchgate.netsci-hub.se

Regioselective Control and Degree of Esterification Modulations in Enzymatic Pathways

Sucrose has eight hydroxyl groups with varying reactivity (three primary and five secondary), allowing for the formation of a wide range of esters from monoesters to the fully substituted octaester. The degree of substitution (DS)—the average number of fatty acid chains attached to a sucrose molecule—is a key determinant of the final product's physicochemical properties. frontiersin.orgsci-hub.sefrontiersin.org this compound is an ester with a DS of three.

Controlling the regioselectivity (which hydroxyl group is esterified) and the DS is a central challenge in synthesis. Enzymes, particularly lipases, offer a significant advantage over chemical catalysts due to their inherent selectivity.

Regioselectivity: Many lipases exhibit a preference for acylating the primary hydroxyl groups of sucrose, especially the 6-OH group on the glucose moiety, due to lower steric hindrance. researchgate.net Lipases such as Novozym 435 (immobilized Candida antarctica lipase B) and lipase from Thermomyces lanuginosus are well-known for their high regioselectivity towards primary positions, which is conducive to the initial formation of sucrose monoesters. researchgate.netnih.gov

Degree of Esterification (DS): Achieving higher degrees of substitution, such as in this compound, involves the subsequent esterification of the remaining hydroxyl groups on the mono- and diesters. researchgate.net The final distribution of products (mono-, di-, tri-, and higher esters) can be modulated by several factors:

Enzyme Choice: Different lipases can have different selectivities. A sequential reaction using two different lipases can be employed to first produce monoesters and then drive the reaction towards higher esters. mdpi.com

Reaction Conditions: Prolonging the reaction time, increasing the molar ratio of the acyl donor, and rigorously controlling water activity can promote the formation of polyesters. mdpi.com One study demonstrated that by switching to a second lipase and ensuring ultralow water activity, the total ester content was increased, while the proportion of monoester decreased from over 90% to less than 70%, indicating a significant shift towards the production of di- and higher-order esters. mdpi.com

Solvent System: The composition of the solvent can also influence the selectivity between monoester and diester formation. csic.es

By carefully manipulating these enzymatic and process parameters, it is possible to steer the synthesis towards a desired product profile, enriching the final mixture in this compound.

Development of Multi-Stage and Continuous Biocatalytic Processes (e.g., Methyl Laurate Intermediate Routes)

To enhance productivity and selectivity in sucrose ester synthesis, multi-stage and continuous processes have been developed. A notable example is the two-stage process for producing sucrose monolaurate, which can be adapted for higher esters, using lauric acid as the initial raw material. nih.govresearchgate.net This methodology circumvents the direct, often inefficient, esterification of sucrose with a fatty acid.

The process begins with the conversion of lauric acid into methyl laurate through an acid-catalyzed esterification. nih.gov This initial stage can be performed continuously in a fixed-bed reactor packed with a solid acid catalyst, such as Amberlyst 15. nih.govresearchgate.net In the second stage, the purified methyl laurate undergoes base-catalyzed transesterification with sucrose to produce the sucrose ester. nih.gov This step can also be designed as a continuous process using a mini fixed-bed reactor with a basic catalyst like Amberlyst 21, yielding high selectivity for the desired product. nih.gov

A key advantage of this two-stage approach is the ability to optimize each reaction independently, leading to high yields and purity. For instance, the initial esterification of lauric acid to methyl laurate can achieve a yield of 98 wt% with 99% purity under optimized conditions. nih.govresearchgate.net The subsequent transesterification can then be tailored to control the degree of substitution on the sucrose molecule. This continuous production model offers significant improvements in productivity compared to traditional batch processes. nih.govresearchgate.net The use of fixed-bed reactors also simplifies catalyst separation and downstream processing, contributing to a more efficient and economical synthesis. nih.gov

Table 1: Two-Stage Continuous Process Parameters for Sucrose Ester Synthesis via Methyl Laurate Intermediate

| Stage | Reaction | Catalyst | Temperature | Residence Time | Feed Concentration | Outcome | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Esterification | Amberlyst 15 | 110 °C | 5 min | 94 g/L (Lauric Acid) | 98 wt% yield of Methyl Laurate | nih.gov, researchgate.net |

| 2 | Transesterification | Amberlyst 21 | - | - | Methyl Laurate & Sucrose | 95% selectivity of Sucrose Monolaurate | nih.gov, researchgate.net |

Continuous flow systems utilizing immobilized enzymes in packed-bed reactors (PBRs) or continuous stirred-tank reactors (CSTRs) represent another frontier. nih.govmdpi.com These systems offer enhanced mixing, precise control over reaction parameters, and simplified product recovery, making them ideal for large-scale industrial applications. mdpi.commdpi.com

Biocatalyst Immobilization Techniques and Reusability Studies

The economic viability of biocatalytic processes for this compound production heavily relies on the stability and reusability of the enzyme, typically a lipase. nih.govpreprints.org Immobilization is a critical strategy that addresses these challenges by confining the enzyme to a solid support, which facilitates easy separation from the reaction medium, enhances stability, and allows for repeated use. mdpi.comcsic.esmdpi.com

Several immobilization techniques have been investigated for lipases used in sucrose ester synthesis:

Adsorption: This simple and cost-effective method involves the physical adsorption of the enzyme onto a support's surface. Lipase from Thermomyces lanuginosus has been adsorbed on polypropylene (B1209903) (Accurel EP100), demonstrating high initial activity in the acylation of sucrose with vinyl laurate. researchgate.net However, reusability can be a limitation, with one study noting only 15% residual activity after five cycles. researchgate.net

Covalent Attachment: This technique forms strong, stable bonds between the enzyme and the support, minimizing enzyme leaching. mdpi.com Eupergit C is a common support for covalent attachment, though it has shown lower synthetic activity for sucrose laurate synthesis compared to other methods. researchgate.netresearchgate.net

Granulation/Entrapment: This method involves entrapping the enzyme within a porous matrix. A notable example is the granulation of T. lanuginosus lipase with low-particle-size silica. researchgate.netresearchgate.net This technique has proven highly effective, yielding a biocatalyst that is easy to handle and separate. core.ac.uk It exhibits high selectivity towards sucrose mono- and diesters and demonstrates excellent operational stability. researchgate.net

The choice of support material and immobilization method significantly impacts the enzyme's activity, selectivity, and stability. csic.es For the acylation of sucrose with vinyl laurate, a comparison of immobilization methods for T. lanuginosus lipase revealed that silica-granulated lipase provided the highest selectivity for sucrose monolaurate (over 95% conversion in 8 hours), while lipase adsorbed on Accurel showed extraordinary initial activity but quickly favored the formation of diesters. researchgate.net

Reusability is a key metric for immobilized biocatalysts. Silica-granulated T. lanuginosus lipase has demonstrated remarkable stability, retaining over 80% of its initial activity after 20 cycles of 6 hours each in the synthesis of sucrose monolaurate. core.ac.uk In another study, the granulated lipase retained 72% of its activity after five 24-hour cycles, significantly outperforming the adsorbed lipase. researchgate.net Similarly, lipase immobilized on magnetic nanoparticles for glucose stearate synthesis retained 60% of its esterification activity after three reuses. nih.gov

Table 2: Comparison of Immobilization Methods for T. lanuginosus Lipase in Sucrose Laurate Synthesis

| Immobilization Method | Support Material | Key Finding | Reference |

|---|---|---|---|

| Granulation | Silica (Sipernat) | Highest selectivity to sucrose monolaurate (>95% conversion in 8h). | researchgate.net |

| Adsorption | Polypropylene (Accurel EP100) | Very high initial activity, but rapid formation of diesters. | researchgate.net |

| Covalent Attachment | Eupergit C | Very low synthetic activity. | researchgate.net |

| Deposition | Celite | Moderate activity. | researchgate.net |

Sustainable Synthesis Strategies Leveraging Green Chemistry Principles

The synthesis of this compound is increasingly guided by the principles of green chemistry, aiming to create more environmentally benign and sustainable industrial processes. ijsetpub.comresearchgate.netcambridgescholars.com Biocatalytic routes are central to this strategy. preprints.org

Key green chemistry principles applied to sucrose ester synthesis include:

Use of Catalysts: Enzymes, such as lipases, are highly efficient and selective catalysts that operate under mild conditions (lower temperatures and pressures), reducing energy consumption and the formation of unwanted byproducts compared to conventional chemical catalysts. preprints.orgum.es

Use of Renewable Feedstocks: Sucrose, a primary raw material, is a readily available and renewable resource derived from sugar cane or sugar beet. cambridgescholars.com The fatty acid component, lauric acid, is also derivable from renewable plant oils.

Safer Solvents and Reaction Conditions: A significant challenge in sucrose ester synthesis is the poor solubility of polar sucrose in non-polar organic solvents where lipases are most active. csic.es Green chemistry encourages the use of safer, less hazardous solvents. Research has focused on solvent systems like 2-methyl-2-butanol (tert-amyl alcohol) mixed with minimal amounts of dimethylsulfoxide (DMSO) to balance sucrose solubility and enzyme stability. csic.escore.ac.uk Efforts are also directed towards solvent-free systems, which, while challenging, represent an ideal green approach by eliminating solvent use and recovery steps entirely. mdpi.comekb.eg

Energy Efficiency: Biocatalytic reactions proceed at lower temperatures (e.g., 30-70°C) than chemical methods (130-250°C), significantly lowering energy demands. e3s-conferences.org Furthermore, innovative technologies like ultrasound assistance are being explored. Ultrasound can accelerate the esterification process, reduce reaction times, and improve efficiency by enhancing mass transfer between the immiscible reactants. mdpi.combiointerfaceresearch.combiointerfaceresearch.com This technique has been successfully applied to the synthesis of various sugar esters. mdpi.comresearchgate.nettechscience.com

By integrating these principles, the production of this compound can shift from traditional, often harsh chemical methods to more sustainable, enzyme-driven processes that are safer, more efficient, and have a smaller environmental footprint. researchgate.net

Table 3: Application of Green Chemistry Principles to Sucrose Ester Synthesis

| Green Chemistry Principle | Application in Sucrose Ester Synthesis |

|---|---|

| 1. Prevention | Using efficient biocatalytic routes to minimize byproduct formation. |

| 2. Atom Economy | Transesterification reactions have higher atom economy than some chemical routes. |

| 3. Less Hazardous Chemical Syntheses | Replacing harsh chemical catalysts (e.g., strong acids/bases) with benign enzymes. preprints.org |

| 5. Safer Solvents & Auxiliaries | Utilizing greener solvents like 2-methyl-2-butanol or developing solvent-free systems. csic.esmdpi.com |

| 6. Design for Energy Efficiency | Operating at lower temperatures and using energy sources like ultrasound to reduce reaction times. e3s-conferences.orgbiointerfaceresearch.com |

| 7. Use of Renewable Feedstocks | Using sucrose and vegetable-derived fatty acids as primary inputs. cambridgescholars.com |

| 9. Catalysis | Employing highly selective and reusable immobilized lipases as catalysts. csic.es |

Advanced Analytical Characterization and Structural Elucidation of Sucrose Trilaurate Isomers

Chromatographic Techniques for Separation and Quantitative Analysis

Chromatographic methods are indispensable for separating the highly similar isomers of sucrose (B13894) trilaurate and quantifying their relative abundance. The choice of technique is dictated by the specific analytical goal, whether it be separation of isomers, profiling of the fatty acid composition, or analyzing the oligomeric distribution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile sucrose esters. Due to the lack of a strong chromophore in sucrose trilaurate, ultraviolet (UV) detection is often not viable. Consequently, universal detection methods such as Refractive Index (RI) detection and Evaporative Light Scattering Detection (ELSD) are commonly employed.

Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, is effective for separating sucrose esters based on their degree of esterification and, to some extent, their positional isomers. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to resolve the complex mixture of mono-, di-, tri-, and higher esters.

ELSD is particularly advantageous for gradient elution as it is not affected by changes in the mobile phase composition. The detector response is based on the light scattered by the analyte particles after the mobile phase has been evaporated. RI detection, while sensitive, is generally limited to isocratic (constant mobile phase composition) methods as it is sensitive to any change in the refractive index of the eluent.

Research on the separation of sucrose laurate regioisomers has demonstrated that isocratic elution with an increased flow rate can enhance separation and reduce analysis time. For instance, elution with 35% acetonitrile (B52724) in the mobile phase at a flow rate of 2.0 mL/min has been shown to effectively separate isomers.

Table 1: Representative HPLC Parameters and Retention Times for Sucrose Ester Analysis

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detector | ELSD or RI |

| Column Temperature | 30-40 °C |

| Analyte Group | Approximate Retention Time (min) |

| Sucrose Monoesters | 5 - 10 |

| Sucrose Diesters | 10 - 15 |

| Sucrose Triesters | 15 - 20 |

Note: Retention times are illustrative and can vary significantly based on the specific HPLC conditions, including the exact gradient profile and column chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the fatty acid composition of this compound. As sucrose esters themselves are not sufficiently volatile for GC analysis, a two-step sample preparation process is required:

Hydrolysis: The ester bonds of this compound are cleaved, typically through alkaline saponification, to release the constituent sucrose and lauric acid salts.

Derivatization: The fatty acid salts are then converted into their more volatile methyl esters, commonly referred to as Fatty Acid Methyl Esters (FAMEs), through a process like acid-catalyzed esterification.

The resulting FAMEs are then analyzed by GC-MS. The gas chromatograph separates the different FAMEs based on their boiling points and polarity, and the mass spectrometer identifies them based on their unique mass fragmentation patterns. For this compound, the primary FAME detected would be lauric acid methyl ester. The presence of other FAMEs would indicate impurities in the original sample.

The mass spectrum of lauric acid methyl ester is characterized by a molecular ion peak (M+) and several key fragment ions. The fragmentation pattern provides a definitive fingerprint for its identification.

Table 2: Characteristic GC-MS Fragmentation Data for Lauric Acid Methyl Ester

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Putative Fragment Identity |

|---|---|---|

| 214 | ~5 | [M]+ (Molecular Ion) |

| 185 | ~10 | [M-29]+ (Loss of C2H5) |

| 143 | ~25 | [M-71]+ (Loss of C5H11) |

| 87 | ~75 | [CH3OCO(CH2)2]+ |

| 74 | 100 | [CH3OC(OH)=CH2]+ (McLafferty rearrangement) |

Source: Adapted from NIST Mass Spectrometry Data Center.

High-Performance Size Exclusion Chromatography (HPSEC), also known as Gel Permeation Chromatography (GPC), is a valuable technique for characterizing the distribution of sucrose esters based on their degree of esterification. This method separates molecules based on their hydrodynamic volume in solution. Larger molecules (higher esters) elute earlier, while smaller molecules (lower esters and unreacted sucrose) are retained longer.

A typical HPSEC system for sucrose ester analysis utilizes a column packed with a porous, polymeric stationary phase and an organic solvent, such as tetrahydrofuran (B95107) (THF), as the mobile phase. Detection is commonly performed with a refractive index (RI) detector.

Table 3: Illustrative Oligomeric Distribution of a Commercial Sucrose Ester Product by HPSEC/GPC

| Eluting Group | Retention Time (min) | Relative Content (%) |

|---|---|---|

| Higher Esters (≥ Tetra-) | 8.5 | 5 |

| Triesters | 9.2 | 11 |

| Diesters | 10.1 | 33 |

| Monoesters | 11.5 | 51 |

Note: This data is representative. The actual distribution for a this compound product would ideally show a high percentage of triesters.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the analysis of complex lipid mixtures like sucrose esters. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher resolution compared to traditional HPLC. nih.gov

SFC is particularly well-suited for separating non-polar to moderately polar compounds, making it ideal for the analysis of sucrose esters. By adding a polar organic solvent (a "modifier") such as methanol (B129727) to the CO2 mobile phase, the polarity of the eluent can be tuned to achieve optimal separation of the various ester groups.

When coupled with mass spectrometry (SFC-MS), this technique provides both high-resolution separation and definitive identification of the sucrose ester isomers. SFC-MS can effectively separate mono-, di-, tri-, and even tetra-esters in a single, rapid analysis (often under 15 minutes). nih.gov

Table 4: Representative SFC-MS Analysis Parameters for Sucrose Esters

| Parameter | Value |

|---|---|

| Column | Reversed-phase C8 or Silica (B1680970) |

| Mobile Phase | Supercritical CO2 with Methanol gradient |

| Back Pressure | 10 MPa |

| Flow Rate | 3 mL/min |

| Detector | Mass Spectrometer (e.g., Triple Quadrupole) |

| Analyte Group | Approximate Retention Time (min) |

| Sucrose Monopalmitate (C16:0) | ~6.5 |

| Sucrose Monostearate (C18:0) | ~7.0 |

| Sucrose Dipalmitate (C16:0/C16:0) | ~10.5 |

| Sucrose Distearate (C18:0/C18:0) | ~11.0 |

Source: Data adapted from Hori et al., Mass Spectrometry (Tokyo), 2014. Note: Data for palmitate and stearate (B1226849) esters are used as representative examples for laurate esters due to similar chromatographic behavior. nih.gov

Spectroscopic and Spectrometric Methods for Molecular Structure Determination

While chromatographic techniques excel at separation, spectroscopic methods provide crucial information about the molecular structure of the separated components, confirming the presence of key functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FT-IR is primarily used to confirm the successful esterification of sucrose by identifying the characteristic absorption bands of the ester linkage.

The FT-IR spectrum of a sucrose ester will show significant differences from that of unreacted sucrose. The most prominent new feature is a strong absorption band in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group. Additionally, the C-O stretching vibrations of the ester linkage typically appear as strong bands in the fingerprint region, between 1150 and 1300 cm⁻¹. The broad O-H stretching band, prominent in the spectrum of pure sucrose (around 3200-3600 cm⁻¹), will be of reduced intensity in this compound, corresponding to the consumption of hydroxyl groups during the esterification process.

Table 5: Key FT-IR Absorption Bands for Confirmation of Ester Linkage in Sucrose Esters

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1160 | C-O Stretch (asymmetric) | Ester Linkage |

| ~2920 | C-H Stretch (asymmetric) | Alkyl Chain (from Laurate) |

| ~2850 | C-H Stretch (symmetric) | Alkyl Chain (from Laurate) |

Note: The exact positions of the peaks can vary slightly depending on the molecular environment and the physical state of the sample.

Functional Physicochemical Characterization Relevant to Performance

Methodologies for Hydrophile-Lipophile Balance (HLB) Determination and its Correlation with Esterification Degree

The Hydrophile-Lipophile Balance (HLB) is a critical parameter for surfactants, including this compound, as it indicates the relative balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule. This balance dictates the surfactant's behavior and suitability for various applications, particularly in emulsification.

Methodologies for HLB Determination:

The HLB value for sucrose esters is not typically determined by a single, direct analytical measurement but is often calculated or experimentally assessed.

Calculated HLB: The most common approach for commercial sucrose esters is a calculated HLB based on a transposition of Griffin's scale, which was originally developed for non-ionic poly(ethylene oxide) (PEO) surfactants. assemblingsugars.frwikipedia.org For sucrose esters, the calculation is primarily based on the weight percentage of the different ester species (mono-, di-, tri-, and poly-esters) within the mixture. assemblingsugars.frankara.edu.tr The HLB value is directly correlated with the proportion of monoesters; a higher percentage of monoesters results in a more hydrophilic compound and thus a higher HLB value. assemblingsugars.frnih.gov Conversely, a higher degree of esterification, meaning a greater proportion of di-, tri-, and higher esters like this compound, leads to a more lipophilic character and a lower HLB value. nih.govmdpi.com This calculated HLB should be considered an index that ranks sucrose esters within their family from most hydrophilic to most lipophilic, rather than an absolute value for direct comparison with other surfactant types. assemblingsugars.frwikipedia.org

Experimental HLB Determination: Experimental methods provide a more practical assessment of a surfactant's emulsifying behavior. These techniques involve observing the performance of the surfactant in creating and stabilizing emulsions.

Emulsion Stability Tests: This classic method involves preparing a series of emulsions with an oil of a known required HLB, using the surfactant . The stability of these emulsions is observed over time, and the surfactant is assigned the HLB value of the oil for which it produced the most stable emulsion.

Phase Inversion Temperature (PIT) Method: This method is based on the principle that the phase behavior of non-ionic surfactant-oil-water systems is temperature-dependent. The temperature at which an emulsion inverts from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion (or vice versa) is the PIT. This temperature is related to the surfactant's HLB, providing an experimental measure of its properties. wikipedia.org

Correlation with Esterification Degree:

The degree of esterification is the primary determinant of the HLB for sucrose esters. Sucrose has eight hydroxyl groups available for esterification with fatty acids like lauric acid. assemblingsugars.fr Commercial production results in a mixture of isomers with varying degrees of substitution.

High Monoester Content (Low Esterification Degree): Products with a high percentage of sucrose monoesters are more hydrophilic because the large, polar sucrose head is dominant. These compounds have high HLB values (typically 10-16) and function as oil-in-water (O/W) emulsifiers. assemblingsugars.frmdpi.com

High Polyester Content (High Esterification Degree): As the number of fatty acid chains attached to the sucrose molecule increases (e.g., in this compound), the lipophilic character becomes more pronounced. nih.gov The multiple fatty acid tails create a larger, nonpolar domain, resulting in a lower HLB value (typically 1-6). mdpi.comsisterna.com These low-HLB sucrose esters are effective as water-in-oil (W/O) emulsifiers. wikipedia.orgmdpi.com

The relationship between the degree of esterification and the calculated HLB is well-established by suppliers. This compound, being a tri-ester, falls into the category of more lipophilic sucrose esters with a correspondingly low HLB value.

Table 1: Correlation between Monoester Content and Calculated HLB for Sucrose Esters This table illustrates the general relationship for commercial sucrose ester mixtures. Specific values can vary by manufacturer and fatty acid chain length.

| Percentage of Monoester | Degree of Esterification | Predominant Character | Calculated HLB Range | Typical Emulsion Type |

| > 70% | Low | Hydrophilic | 12 - 16 | O/W |

| 40% - 60% | Medium | Intermediate | 8 - 11 | O/W |

| < 20% | High | Lipophilic | 1 - 6 | W/O |

Precision Measurements of Surface and Interfacial Tension

Surface tension (at the air-liquid interface) and interfacial tension (at the liquid-liquid interface) are fundamental properties of surfactants that quantify their ability to reduce the energy at an interface. For this compound, these measurements provide direct insight into its effectiveness as an emulsifier.

Measurement Methodologies:

Several precision techniques are employed to measure the surface and interfacial tension of surfactant solutions.

Du Noüy Ring Tensiometer: This widely used method measures the force required to detach a platinum-iridium ring from the surface or interface of a liquid. uchile.clkruss-scientific.com The force is directly proportional to the surface or interfacial tension.

Wilhelmy Plate Method: This technique involves measuring the force acting on a vertically suspended plate, typically made of platinum, that is in contact with the liquid interface. kruss-scientific.com It can be used to measure both static and dynamic tension.

Drop Shape Analysis (Tensiometry): This optical method analyzes the shape of a pendant or sessile drop. researchgate.netnih.gov The shape of the drop is determined by the balance between gravity and surface tension. By fitting the drop profile to the Young-Laplace equation, the surface or interfacial tension can be calculated with high accuracy.

Drop Volume Tensiometer: This method determines the interfacial tension by measuring the volume of a drop of one liquid as it detaches from a capillary tip into a second, immiscible liquid. kruss-scientific.comresearchgate.net

Research Findings:

Studies on sucrose esters demonstrate a clear link between their molecular structure, including the degree of esterification, and their effect on surface and interfacial tension.

Effect of Esterification Degree: The degree of substitution influences the molecular conformation and packing at the interface. Compared to monoesters, di- and triesters like this compound have more bulky and three-dimensional structures. researchgate.net This can lead to a larger cross-sectional area per molecule at the interface, which may result in a comparatively higher surface tension than their monoester counterparts at the same concentration. researchgate.net

Surface Tension Reduction: Despite structural differences, all sucrose esters are surface-active. Research on related sucrose esters in aqueous systems has shown their ability to significantly lower the surface tension of water. For instance, a study on a sucrose laurate system reported a reduction of the air/water surface tension to a minimum of 26 mN/m. researchgate.net Another study involving a mixture of sucrose esters in olive oil at 80°C measured a surface tension of approximately 23 mN/m, a significant reduction from the oil's tension at that temperature. arxiv.org

Interfacial Tension Reduction: The primary function of this compound as a W/O emulsifier is to lower the interfacial tension between water and oil phases. By adsorbing at the interface, it reduces the energy required to create and maintain the dispersion of water droplets within the oil phase, thereby stabilizing the emulsion. kruss-scientific.com

Table 2: Representative Surface and Interfacial Tension Data for Sucrose Ester Systems Values are illustrative and depend on concentration, temperature, purity, and the specific liquids involved.

| Sucrose Ester System | Interface | Measurement Technique | Temperature (°C) | Tension Value (mN/m) |

| Methyl-6-O-dodecanoyl-α-d-glucopyranoside (related structure) | Air/Water | Not Specified | Not Specified | ~26 |

| Sucrose Ester Mixture in Olive Oil | Air/Oil | Not Specified | 80 | ~23 |

| Pure Water (Reference) | Air/Water | Standard | 20 | ~72.8 |

| Pure Olive Oil (Reference) | Air/Oil | Not Specified | 80 | ~26.5 |

Interfacial Phenomena and Surfactant Chemistry of Sucrose Trilaurate

Fundamental Principles of Sucrose (B13894) Trilaurate Amphiphilicity

The surfactant properties of sucrose trilaurate arise from its amphiphilic molecular structure, which consists of a hydrophilic sucrose head group and three hydrophobic laurate tails. ontosight.aicir-safety.org The bulky sucrose moiety, a disaccharide composed of glucose and fructose (B13574), provides the water-soluble character, while the three lauric acid chains, which are 12-carbon saturated fatty acids, confer lipophilicity. ontosight.aicir-safety.org This dual nature drives the molecule to accumulate at interfaces between polar and non-polar phases, thereby reducing the interfacial tension. cosmileeurope.euuomustansiriyah.edu.iq The degree of esterification, in this case, three laurate groups, significantly influences its hydrophilic-lipophilic balance (HLB), making it more lipophilic compared to its mono- and diester counterparts. cir-safety.org This increased lipophilicity generally leads to lower HLB values, favoring the formation of water-in-oil emulsions. cir-safety.org

Adsorption Behavior at Heterogeneous Interfaces (e.g., Liquid-Liquid, Liquid-Air, Solid-Liquid)

The amphiphilic nature of this compound dictates its adsorption behavior at various interfaces, a phenomenon driven by the reduction of interfacial free energy. uomustansiriyah.edu.iq

Liquid-Air Interface: At the interface between water and air, this compound molecules orient themselves with their hydrophilic sucrose heads in the aqueous phase and their hydrophobic laurate tails extending into the air. uomustansiriyah.edu.iq This arrangement disrupts the cohesive forces between water molecules at the surface, leading to a reduction in surface tension. cosmileeurope.eu

Liquid-Liquid Interface: At an oil-water interface, the hydrophobic tails of this compound partition into the oil phase, while the hydrophilic heads remain in the aqueous phase. uomustansiriyah.edu.iq This adsorption creates a stable interfacial film that lowers the interfacial tension between the two immiscible liquids. acs.orgutwente.nl The effectiveness of this tension reduction is influenced by the polarity of the oil phase. nih.gov

Solid-Liquid Interface: The adsorption of this compound onto solid surfaces is governed by a variety of forces, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. nih.gov For instance, on a polar solid surface in a non-polar solvent, the sucrose head groups may adsorb to the solid, leaving the laurate tails extending into the solvent. Conversely, on a hydrophobic surface in an aqueous environment, the laurate tails will adsorb to the surface. This property is crucial for applications such as dispersion of solid particles in liquid media.

Micellization and Hierarchical Self-Assembly in Diverse Media

Above a certain concentration in a solvent, surfactant molecules like this compound self-assemble into organized aggregates known as micelles. mgcub.ac.inslideshare.net This process, termed micellization, is a critical aspect of its surfactant chemistry.

Determination of Critical Micelle Concentration (CMC) and Factors Influencing it

The Critical Micelle Concentration (CMC) is the minimum concentration at which surfactant molecules begin to form micelles in a solution. mgcub.ac.in Below the CMC, this compound exists predominantly as individual molecules (monomers). As the concentration increases to the CMC, the interface becomes saturated with monomers, and any further addition of the surfactant leads to the formation of micelles. mgcub.ac.in The CMC is a key parameter that indicates the efficiency of a surfactant.

Several factors can influence the CMC of this compound:

| Factor | Effect on CMC | Rationale |

| Hydrophobic Chain Length | An increase in the length of the fatty acid chains generally leads to a decrease in the CMC. pharmacy180.com | Longer hydrophobic chains increase the molecule's hydrophobicity, making it less soluble in water and favoring aggregation into micelles at lower concentrations. pharmacy180.com |

| Temperature | For many nonionic surfactants, an increase in temperature causes a decrease in the CMC. pharmacy180.comtaylorandfrancis.com | Higher temperatures can lead to dehydration of the hydrophilic head group, which promotes micellization. aatbio.com However, at very high temperatures, the disruption of structured water around the head groups can lead to an increase in the CMC. aatbio.com |

| pH | The pH of the solution can affect the stability and structure of the sucrose molecule itself, which can in turn influence the CMC. nih.govundip.ac.id Changes in pH can alter the hydrogen bonding network of the sucrose headgroup and its interaction with water. nih.gov | While this compound is nonionic, extreme pH values could potentially lead to hydrolysis of the ester bonds over time, affecting its surfactant properties. |

| Electrolyte Concentration | The addition of electrolytes has a minimal effect on the CMC of nonionic surfactants like this compound compared to ionic surfactants. pharmacy180.com | Nonionic surfactants do not have a net charge, so the "salting out" effect caused by the addition of electrolytes is less pronounced. |

The CMC can be determined experimentally by monitoring a physical property of the surfactant solution that changes abruptly at the micelle formation point, such as surface tension, conductivity, or light scattering. slideshare.nettaylorandfrancis.com

Investigation of Micellar Architectures and Aggregation Numbers

The micelles formed by this compound are typically spherical in aqueous solutions, with the hydrophobic laurate tails forming a core and the hydrophilic sucrose heads forming a shell that is in contact with the surrounding water. incidecoder.com However, the architecture of these aggregates can be influenced by factors such as surfactant concentration, temperature, and the presence of additives.

The aggregation number refers to the average number of surfactant molecules present in a single micelle. This parameter is influenced by the balance of forces within the micelle, including the hydrophobic interactions pulling the tails together and the steric and hydration repulsions between the bulky head groups. For sucrose esters, the size of the sucrose head group plays a significant role in determining the micellar properties. uchile.cl

Studies on sucrose monoesters have shown that for those with shorter alkyl chains, the properties of the micelles are largely dictated by the sucrose moiety. As the length of the alkyl chain increases, it begins to have a more significant influence on the cross-sectional area and aggregation number. uchile.cl

Effects of External Stimuli (e.g., Temperature, pH, Electrolyte Concentration) on Self-Assembly Dynamics

The self-assembly of this compound is a dynamic process that can be influenced by external stimuli:

Temperature: As mentioned earlier, temperature can affect the hydration of the hydrophilic head groups and the solubility of the surfactant, thereby influencing the CMC and the size and shape of the micelles. pharmacy180.comaatbio.com For some nonionic surfactants, an increase in temperature can lead to a transition from spherical to cylindrical micelles. rsc.org

pH: While this compound is stable over a range of pH values, extreme pH conditions can lead to the hydrolysis of the ester linkages, breaking down the amphiphilic structure and disrupting the self-assembly process. nih.govundip.ac.id

Electrolyte Concentration: The addition of electrolytes has a less pronounced effect on the self-assembly of nonionic surfactants compared to ionic ones. pharmacy180.com However, high concentrations of salts can still influence the hydration of the sucrose head groups and potentially alter the micellar properties.

Emulsification and Stabilization Mechanisms in Multi-Phase Systems

This compound is an effective emulsifier, capable of forming and stabilizing emulsions, which are dispersions of one immiscible liquid in another (e.g., oil-in-water or water-in-oil). cosmileeurope.eu

The primary mechanism of emulsification involves the adsorption of this compound at the oil-water interface. This reduces the interfacial tension, making it easier to break down large droplets into smaller ones with the input of energy (e.g., homogenization). cosmileeurope.euuomustansiriyah.edu.iq

Once the emulsion is formed, this compound contributes to its stability through several mechanisms:

Formation of a Protective Interfacial Film: The adsorbed surfactant molecules create a physical barrier around the dispersed droplets, preventing them from coalescing. kit.edu

Steric Hindrance: The bulky sucrose head groups extend into the continuous phase, creating a hydrated layer that provides a steric barrier, repelling other droplets and preventing them from approaching each other closely enough to coalesce. kit.edu

Formation and Kinetic Stability of Emulsions (e.g., Oil-in-Water, Water-in-Oil)

This compound is utilized in the formation of both oil-in-water (O/W) and water-in-oil (W/O) emulsions. google.comcir-safety.org Its effectiveness as an emulsifier is linked to its hydrophilic-lipophilic balance (HLB) value. Less substituted sucrose esters, including triesters like this compound, tend to have lower HLB values, making them more suitable for W/O emulsions. cir-safety.org Conversely, higher HLB sucrose esters are more effective for O/W emulsions. mdpi.com

The stability of emulsions is a critical factor, and sucrose esters play a key role in enhancing it. mdpi.com Emulsions are thermodynamically unstable systems that tend to break down over time through processes like flocculation, coalescence, and Ostwald ripening. kinampark.com Surfactants like this compound create a protective film around the dispersed droplets, reducing interfacial tension and providing a barrier against coalescence, thus imparting kinetic stability. cosmileeurope.euijirss.com

Oil-in-Water (O/W) Emulsions:

In O/W emulsions, the stability is influenced by factors such as the HLB value of the surfactant. Sucrose esters with higher HLB values generally lead to more stable O/W emulsions due to their greater hydrophilicity, which promotes better dispersion of oil droplets in the aqueous phase. mdpi.com The addition of fatty acids to O/W emulsions stabilized by sucrose esters can also impact stability. For instance, the addition of fatty acids with a linear saturated alkyl chain of 14 or more carbons has been shown to inhibit creaming for extended periods. researchgate.net

Droplet Size and Zeta Potential: The droplet size in O/W emulsions stabilized by sucrose stearates has been observed to decrease with increasing HLB values, while the magnitude of the negative zeta potential increases. mdpi.com Smaller droplet sizes and higher absolute zeta potential values are indicative of greater emulsion stability, as electrostatic repulsion between droplets prevents flocculation. mdpi.com

Water-in-Oil (W/O) Emulsions:

Sucrose esters with lower HLB values are generally favored for stabilizing W/O emulsions. csic.es Research has shown that a combination of sucrose esters and beeswax can synergistically improve the stability and viscoelasticity of W/O emulsions. mdpi.com This combination can form fine, spherical crystals that contribute to the emulsion's structure and long-term stability. mdpi.com

A study on W/O emulsions stabilized by sucrose esters and beeswax found that emulsions containing up to 60 wt% water remained stable for over 30 days. mdpi.com An increase in the aqueous phase led to droplet aggregation, which in turn increased the viscosity and structural strength of the emulsion. mdpi.com

Interactive Data Table: Emulsion Stability with Sucrose Esters

| Emulsion Type | Stabilizer(s) | Key Findings | Reference |

| O/W | Sucrose Stearates | Higher HLB values led to smaller droplet size and greater stability. | mdpi.com |

| O/W | Sucrose Fatty Acid Esters & Fatty Acids | Addition of C14+ saturated fatty acids inhibited creaming for >30 days. | researchgate.net |

| W/O | Sucrose Laurate | Showed less stability compared to sucrose oleate (B1233923) after 12 hours. | csic.es |

| W/O | Sucrose Esters & Beeswax | Synergistic effect improved stability to >30 days with up to 60% water. | mdpi.com |

Role in Particulate Dispersion and Colloidal System Stability

This compound also functions as a dispersing agent, promoting and maintaining the dispersion of finely subdivided particles in a medium in which they are immiscible. hc-sc.gc.ca This is crucial for the stability of colloidal systems, which consist of finely dispersed particles within a continuous medium. solubilityofthings.com

The stability of a colloidal system is its ability to resist changes in its properties over time, such as particle aggregation and sedimentation. researchgate.net Surfactants like this compound contribute to colloidal stability through several mechanisms. By adsorbing onto the surface of particles, they can provide steric hindrance, which prevents particles from approaching each other closely enough to aggregate due to van der Waals forces. ethz.ch

In some applications, self-dispersing particles are created by chemically attaching dispersants like sucrose esters to the particle surface. google.com This method can lead to stable dispersions with high particle loads and low viscosity. google.com The stability of such systems is influenced by factors like particle size, surface charge (zeta potential), temperature, and particle concentration. solubilityofthings.com

Synergistic and Antagonistic Interactions with Co-Surfactants and Polymeric Species in Mixed Monolayers and Bulk Systems

The performance of this compound as a surfactant can be significantly influenced by the presence of other surface-active molecules, such as co-surfactants and polymers. These interactions can be either synergistic, leading to enhanced performance, or antagonistic, resulting in reduced effectiveness.

Synergistic Interactions:

The combination of different surfactants can lead to improved emulsion stability and other desirable properties. arxiv.org For instance, the mixture of sucrose esters and beeswax in W/O emulsions demonstrates a synergistic effect, resulting in enhanced stability and viscoelasticity. mdpi.com In another example, the combination of certain essential oils and surfactants with cosmetic preservatives has been shown to have synergistic antimicrobial activity. nih.gov

Antagonistic Interactions:

While specific studies on the antagonistic interactions of this compound are not prevalent in the provided search results, the general principles of surfactant and polymer interactions suggest potential for such effects. For example, in some biopolymeric systems, the addition of sucrose beyond a certain concentration can cause an abrupt decrease in the elastic modulus. union.edu

Non Clinical and Pre Clinical Investigational Applications of Sucrose Trilaurate

Excipient Functionality in Advanced Pharmaceutical Formulations (Non-Therapeutic Roles)

In the realm of pharmaceutical sciences, the performance of an active pharmaceutical ingredient (API) is critically dependent on the formulation in which it is delivered. Sucrose (B13894) trilaurate and related laurate esters of sucrose serve multiple functions as excipients, addressing key challenges in drug delivery.

A significant challenge in drug development is the poor aqueous solubility of many APIs, which limits their bioavailability. nih.gov Sucrose laurate esters have demonstrated efficacy in overcoming this hurdle. nih.gov Aqueous solutions of sucrose laurate can form micelles, which are microscopic structures capable of encapsulating poorly water-soluble drug substances. nih.gov This micellar solubilization significantly increases the maximum concentration of the drug that can be dissolved in water, which is a crucial first step for absorption. nih.gov Research has shown that this process is uncomplicated and can achieve high concentrations of the solubilized drug. nih.gov

Sucrose esters are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) sucrose head and a fat-loving (lipophilic) fatty acid tail. nih.gov This structure makes them effective emulsifiers and stabilizers for dispersions and emulsions, which are common drug delivery systems. nih.gov Sucrose laurate, in particular, is noted for its utility in oil-in-water emulsions. nih.gov Its non-ionic nature and low critical micelle concentration (CMC) make it highly attractive for use in self-emulsifying drug delivery systems (SEDDS). nih.gov These properties allow it to effectively reduce interfacial tension and stabilize the microscopic droplets of oil dispersed in an aqueous phase, preventing them from coalescing and ensuring the stability and uniformity of the formulation. nih.govnih.gov

Sucrose laurate has been successfully incorporated into advanced solid dosage forms to improve the performance of poorly soluble drugs.

Solid Dispersions: In solid dispersions, a drug is dispersed within a carrier matrix at a molecular level. Studies have shown that including sucrose laurate in solid dispersions can markedly improve the dissolution of the API. researchgate.netnih.gov For instance, high drug-loaded solid dispersion systems of gemfibrozil (B1671426) with PEG 6000 as a carrier showed significantly enhanced drug dissolution when sucrose laurate was added. nih.gov The optimal concentration for this effect was determined to be between 5-10%. nih.gov The good miscibility properties of sucrose laurate contribute to its effectiveness in these formulations. researchgate.net

Nanosuspensions: Nanosuspensions involve reducing drug particles to the nanometer scale to increase their surface area, which enhances the dissolution rate. A major challenge is that these tiny particles tend to agglomerate when the aqueous suspension is dried to create a solid dosage form. nih.gov Sucrose laurate has been identified as an effective stabilizer that ensures the complete redispersibility of these dried nanocrystals. nih.gov When nanocrystals of drugs like fenofibrate, danazol, and probucol (B1678242) were produced with sucrose laurate and then dried, the resulting solid material could be redispersed into the original nanoparticle sizes with only mild agitation. nih.gov This indicates its potential to preserve the high surface area and, consequently, the high dissolution rate of nanocrystals in a final solid dosage form. nih.gov

Table 1: Investigational Use of Sucrose Laurate in Pharmaceutical Formulations

| Formulation Type | Model API | Carrier/System | Key Finding | Reference(s) |

|---|---|---|---|---|

| Solid Dispersion | Gemfibrozil | PEG 6000 | Markedly improved dissolution of the API from the ternary solid dispersion. | nih.gov |

| Nanosuspension | Fenofibrate | Media Milling | Served as a superb stabilizer, ensuring complete redispersion of dried nanocrystals. | nih.gov |

| Nanosuspension | Danazol | Media Milling | Enabled dried nanocrystals to regain original particle sizes upon redispersion. | nih.gov |

Investigational Biological Activities in In Vitro and Ex Vivo Models

Beyond its role as an inert excipient, sucrose trilaurate and its related esters have been investigated for their own biological activities, particularly their effects on microorganisms and biological membranes.

A growing body of research highlights the antimicrobial properties of sucrose esters, with sucrose laurate showing notable efficacy, particularly against Gram-positive bacteria. researchgate.netnih.govmdpi.com Studies have determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of sucrose monolaurate (SML) against several pathogenic bacteria. nih.gov

The compound shows significantly higher activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.govmdpi.com For example, the MIC for Listeria monocytogenes and Bacillus subtilis was found to be 2.5 mM, while for Staphylococcus aureus it was 10 mM. nih.govmdpi.com In contrast, no significant inhibition was observed for the Gram-negative bacterium Escherichia coli even at high concentrations. nih.gov One study determined the MIC of sucrose laurate against S. aureus to be 0.3125 mg/mL. cabidigitallibrary.orgspkx.net.cn This antimicrobial activity suggests potential applications where the excipient could also contribute to the microbiological stability of a formulation. researchgate.net

Table 2: In Vitro Antibacterial Efficacy of Sucrose Monolaurate (SML)

| Bacterial Species | Gram Stain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference(s) |

|---|---|---|---|---|

| Listeria monocytogenes | Positive | 2.5 mM | 20 mM | nih.gov |

| Bacillus subtilis | Positive | 2.5 mM | 20 mM | nih.gov |

| Staphylococcus aureus | Positive | 10 mM | 40 mM | nih.gov |

| Staphylococcus aureus | Positive | 0.3125 mg/mL | Not Reported | cabidigitallibrary.orgspkx.net.cn |

The primary mechanism behind the antibacterial activity of sucrose laurate involves its interaction with and disruption of the bacterial cell membrane. cabidigitallibrary.orgspkx.net.cn As a surfactant, it compromises the integrity of this crucial biological interface. nih.govcabidigitallibrary.orgspkx.net.cn

Investigations have revealed several specific effects:

Membrane Permeability and Potential: Sucrose laurate has been shown to dissipate the cell membrane potential and destroy membrane permeability. cabidigitallibrary.orgspkx.net.cn This is evidenced by an increase in fluorescence of specific probes that are sensitive to membrane potential changes. cabidigitallibrary.orgspkx.net.cn After treatment with sucrose laurate, a high percentage of S. aureus cells were stained with propidium (B1200493) iodide, a dye that can only enter cells with compromised membranes. cabidigitallibrary.orgspkx.net.cn

Leakage of Intracellular Components: The damage to the membrane leads to the leakage of intracellular components, such as potassium ions. cabidigitallibrary.orgspkx.net.cn This leakage was observed to be positively correlated with the concentration of sucrose laurate. spkx.net.cn

Morphological Damage: Electron microscopy reveals severe physical damage to bacterial cells after exposure to sucrose laurate. nih.gov Untreated cells appear plump and smooth, whereas treated cells of L. monocytogenes, B. subtilis, and S. aureus show irregularly wrinkled and coarse outer surfaces, with some exhibiting small holes or complete cell collapse. nih.gov